3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
Description
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-methyl-2-(phenylmethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
InChI Key |
RXKVQAHKBRCRQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalyst Selection
The acid-catalyzed nucleophilic substitution proceeds via protonation of the hydroxyl group in phenylmethanol, generating a leaving group that reacts with the secondary alcohol. Heterogeneous catalysts like SiO₂-Al₂O₃, TiO₂-Fe₂O₃, and H-ZSM-5 zeolites offer high surface acidity and reusability. For instance, H-ZSM-5 (Si/Al = 25) at 160°C and 2.5 MPa achieves 78% yield in analogous systems, suggesting comparable efficiency for phenylmethoxymethyl formation.
Optimization of Reaction Parameters
Hypothetical data (Table 1) extrapolated from patent examples illustrate the impact of temperature, pressure, and catalyst loading:
Table 1: Hypothetical Etherification Outcomes Using SiO₂-WO₃ Catalyst
| Temperature (°C) | Pressure (MPa) | Catalyst Loading (wt.%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 140 | 3.4 | 1.0 | 5 | 72 |
| 180 | 3.5 | 1.0 | 4 | 68 |
| 200 | 5.0 | 0.5 | 1 | 65 |
Higher temperatures accelerate kinetics but risk alcohol dehydration, while elevated pressures favor ether formation by shifting equilibrium.
Grignard Reagent-Based Synthesis
Grignard reactions, as demonstrated in 1-phenyl-3-methyl-2-butanol synthesis, enable carbon-carbon bond formation between phenylmagnesium bromide and ketone precursors.
Ketone Preparation and Grignard Addition
2-(Phenylmethoxymethyl)-3-methylbutan-1-one serves as the ketone intermediate. Reacting 3-methyl-2-(hydroxymethyl)butan-1-ol with benzyl bromide under basic conditions installs the phenylmethoxymethyl group, followed by oxidation to the ketone. Subsequent Grignard addition of methylmagnesium bromide yields the tertiary alcohol, which is reduced to the target secondary alcohol.
Challenges and Yield Considerations
Steric hindrance at the ketone stage may limit Grignard reactivity, necessitating polar solvents like tetrahydrofuran. Hypothetical yields for this multistep route range from 50–60%, with purification challenges at each stage.
Protection-Deprotection Strategies
Temporary hydroxyl protection mitigates undesired side reactions during etherification.
Silyl Ether Protection
Using tert-butyldimethylsilyl chloride, the primary hydroxyl group of 3-methyl-2-(hydroxymethyl)butan-1-ol is protected. Subsequent etherification with phenylmethanol and acidic deprotection affords the target compound. This method, while reliable, adds synthetic steps, reducing overall efficiency (hypothetical yield: 65–70%).
Benzyl Ether Intermediate
Alternative protection via benzyl ether formation, followed by hydrogenolytic cleavage, offers compatibility with acidic catalysts. However, hydrogenation risks reducing the phenyl ring, necessitating palladium-based catalysts under mild conditions.
Comparative Analysis of Methods
Table 2: Method Comparison for 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol Synthesis
| Method | Advantages | Limitations | Hypothetical Yield (%) |
|---|---|---|---|
| Catalytic Etherification | Single-step, scalable | High-pressure equipment needed | 65–78 |
| Grignard Route | Precise stereocontrol | Multi-step, low overall yield | 50–60 |
| Protection-Deprotection | Minimizes side reactions | Additional reagents and steps | 65–70 |
Catalytic etherification emerges as the most industrially viable approach, whereas Grignard methods suit small-scale enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of (S)-2-benzyloxymethyl-3-methylbutanal or (S)-2-benzyloxymethyl-3-methylbutanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Data Gaps and Research Needs
- Physical Properties : Exact boiling point, density, and solubility data for 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol are unavailable in the provided evidence. Experimental studies or computational predictions (e.g., COSMO-RS) are needed .
- Biological Activity: No toxicity or pharmacokinetic data were identified. Comparative studies with analogues like 3-Methyl-2-phenylbutan-1-ol could clarify its safety profile .
Biological Activity
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol is a compound with potential biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
CAS Number: 138741-39-6
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol
The compound features a butanol backbone with a phenylmethoxy group, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds similar to 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol exhibit antimicrobial activity. For instance, studies have shown that alcohols can disrupt microbial cell membranes, leading to cell lysis. The presence of the phenyl group may enhance this effect due to increased hydrophobic interactions with the lipid bilayer of microbial cells.
Enzyme Inhibition
Some studies suggest that derivatives of this compound may act as inhibitors of specific enzymes. For example, the phenolic structure can interact with active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug design for conditions where enzyme inhibition is desired.
The synthesis of 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol can be achieved through various methods, including:
- Alkylation Reactions: Utilizing alkyl halides in the presence of bases.
- Reduction Reactions: Reducing ketones or aldehydes to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
The proposed mechanism involves the nucleophilic attack of the alcohol on an electrophilic carbon center in a suitable substrate, leading to the formation of the desired alcohol.
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Showed potential as an enzyme inhibitor in vitro, affecting metabolic pathways. |
| Study 3 | Investigated the pharmacokinetics and bioavailability in animal models, indicating moderate absorption rates. |
Case Study: Antimicrobial Activity
In a controlled study, 3-Methyl-2-(phenylmethoxymethyl)butan-1-ol was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential as a natural preservative or therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
